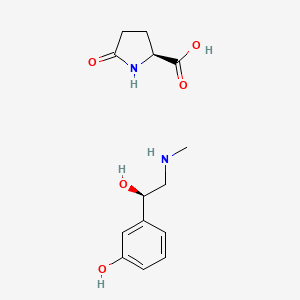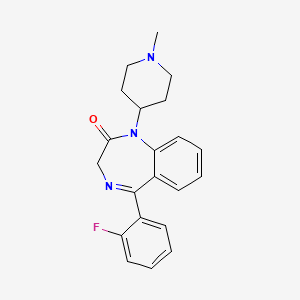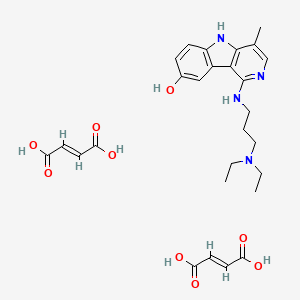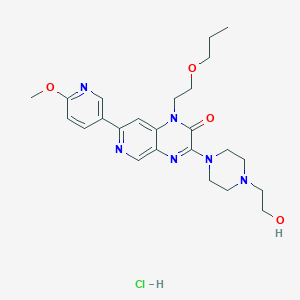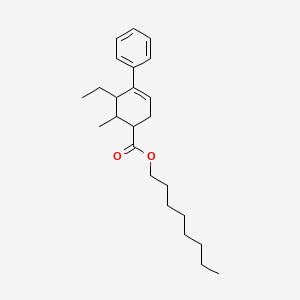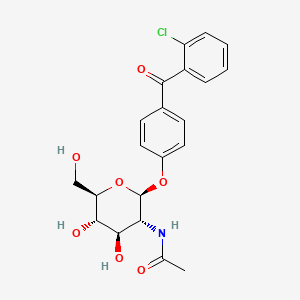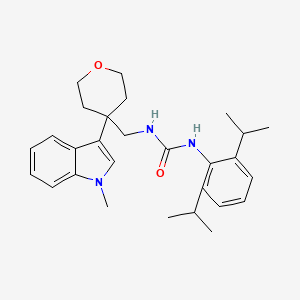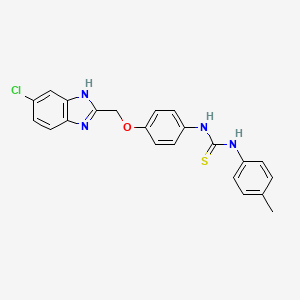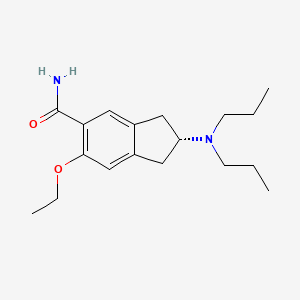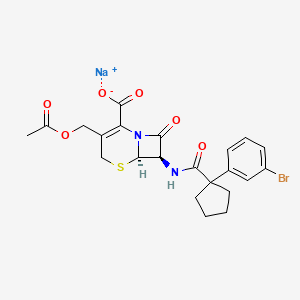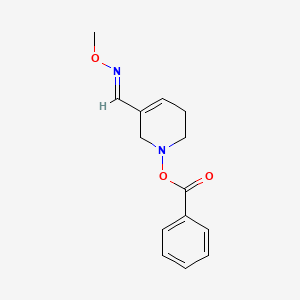
(E)-1,2,5,6-Tetrahydro-1-(benzoyloxy)-3-pyridinecarboxaldehyde 3-(O-methyloxime)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,2,5,6-Tetrahydro-1-(benzoyloxy)-3-pyridinecarboxaldehyde 3-(O-methyloxime) is a complex organic compound with a unique structure that includes a benzoyloxy group, a pyridine ring, and a methyloxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2,5,6-Tetrahydro-1-(benzoyloxy)-3-pyridinecarboxaldehyde 3-(O-methyloxime) typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzoyloxy Group: The benzoyloxy group is introduced through an esterification reaction, where benzoyl chloride reacts with a hydroxyl group on the pyridine ring.
Formation of the Methyloxime Group: The methyloxime group is formed by reacting the aldehyde group on the pyridine ring with methoxyamine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1,2,5,6-Tetrahydro-1-(benzoyloxy)-3-pyridinecarboxaldehyde 3-(O-methyloxime) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridinecarbinols.
Scientific Research Applications
(E)-1,2,5,6-Tetrahydro-1-(benzoyloxy)-3-pyridinecarboxaldehyde 3-(O-methyloxime) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (E)-1,2,5,6-Tetrahydro-1-(benzoyloxy)-3-pyridinecarboxaldehyde 3-(O-methyloxime) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butylamine
- Methyl 4-fluorobenzoate
Uniqueness
(E)-1,2,5,6-Tetrahydro-1-(benzoyloxy)-3-pyridinecarboxaldehyde 3-(O-methyloxime) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique reactivity profile and potential for diverse applications in research and industry.
Properties
CAS No. |
145071-54-1 |
|---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] benzoate |
InChI |
InChI=1S/C14H16N2O3/c1-18-15-10-12-6-5-9-16(11-12)19-14(17)13-7-3-2-4-8-13/h2-4,6-8,10H,5,9,11H2,1H3/b15-10+ |
InChI Key |
SXXUSDSNXCLMGB-XNTDXEJSSA-N |
Isomeric SMILES |
CO/N=C/C1=CCCN(C1)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CON=CC1=CCCN(C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


